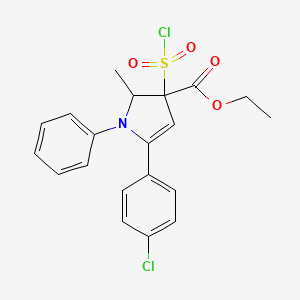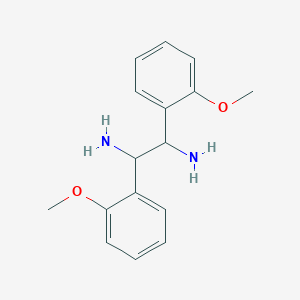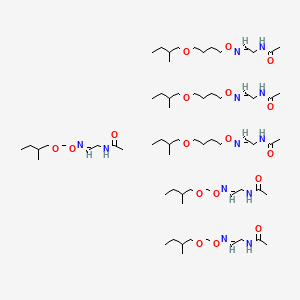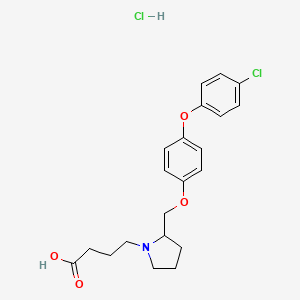
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups such as chlorophenyl, chlorosulphonyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Sulfonylation: The chlorosulphonyl group is introduced via sulfonylation reactions using reagents such as chlorosulfonic acid.
Esterification: The carboxylate group is formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulphonyl group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfone derivatives.
科学研究应用
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by forming covalent or non-covalent interactions.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell function or behavior.
相似化合物的比较
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 5-(4-bromophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Ethyl 5-(4-chlorophenyl)-3-sulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate: Lacks the chlorine atom in the sulphonyl group.
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-(4-methylphenyl)pyrrole-3-carboxylate: Contains a methyl group on the phenyl ring.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity of this compound.
属性
分子式 |
C20H19Cl2NO4S |
|---|---|
分子量 |
440.3 g/mol |
IUPAC 名称 |
ethyl 5-(4-chlorophenyl)-3-chlorosulfonyl-2-methyl-1-phenyl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19Cl2NO4S/c1-3-27-19(24)20(28(22,25)26)13-18(15-9-11-16(21)12-10-15)23(14(20)2)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3 |
InChI 键 |
OENFBZBSFINFNK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(C=C(N(C1C)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)

![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)


![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)
![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)

![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)
![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)
![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)

![N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B13387877.png)
